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Compound of Interest

Compound Name:

4-[(4-

Chlorophenyl)methanesulfonyl]anil

ine

CAS No.: 108246-72-6

Cat. No.: B3080201

Get Quote

Introduction and Structural Identity
4-Aminophenyl 4-chlorophenyl sulfone (CAS: 7146-68-1), systematically named 4-[(4-

chlorophenyl)sulfonyl]aniline, is a diaryl sulfone derivative of significant interest in medicinal

chemistry and pharmaceutical quality control. Structurally related to the antileprotic drug

Dapsone (4,4'-diaminodiphenyl sulfone), this compound features an asymmetric substitution

where one aniline group is replaced by a chlorobenzene moiety. In the pharmaceutical industry,

it is strictly monitored as[1]. However, beyond its status as a synthetic byproduct, it exhibits

intrinsic biological activity as an inhibitor of bacterial folate synthesis.

Physicochemical Properties
Understanding the physicochemical parameters of 4-aminophenyl 4-chlorophenyl sulfone is

critical for predicting its chromatographic behavior, formulation stability, and biological

partitioning. The presence of the highly electronegative chlorine atom alters the electron
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density of the sulfone bridge, impacting both its solubility and melting point compared to its

symmetrical diamino counterpart.

Property Value Reference

Chemical Name
4-[(4-

chlorophenyl)sulfonyl]aniline

CAS Registry Number 7146-68-1 [[2]]([Link])

Molecular Formula C12H10ClNO2S

Molecular Weight 267.73 g/mol

Melting Point 184 - 185 °C

Refractive Index 1.634

Mechanistic Pharmacology: DHPS Inhibition
Like Dapsone, 4-aminophenyl 4-chlorophenyl sulfone functions as an antimetabolite. It acts as

a competitive inhibitor of Escherichia coli[3], a crucial enzyme in the bacterial folate

biosynthesis pathway.

Causality of Inhibition: The free aniline moiety of the compound mimics p-aminobenzoic acid

(PABA), the natural substrate of DHPS. The enzyme mistakenly binds the sulfone, but the

bulky, electron-withdrawing 4-chlorophenyl group prevents the subsequent condensation

reaction with dihydropterin pyrophosphate. This dead-end complex halts the production of

dihydropteroic acid, ultimately starving the bacteria of the folate required for DNA synthesis and

cellular replication.
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Fig 1. Competitive inhibition of bacterial DHPS by 4-aminophenyl 4-chlorophenyl sulfone.

Analytical Workflow: LC-MS/MS Protocol for
Impurity Profiling
Because 4-aminophenyl 4-chlorophenyl sulfone is a known synthetic byproduct in the

production of Dapsone[1], regulatory guidelines mandate its strict quantification. The following

self-validating Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry

(RP-HPLC-MS/MS) protocol is designed to isolate and quantify this [4] from the active

pharmaceutical ingredient (API).
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(API in MeOH:H2O)

RP-HPLC Separation
(C18, Gradient Elution)

Mass Spectrometry
(ESI+ MS/MS)

System Suitability
(Rs > 2.0)

Click to download full resolution via product page

Fig 2. RP-HPLC-MS/MS workflow for quantifying Dapsone Impurity E with system validation.
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Step-by-Step Methodology & Experimental Causality
1. Sample Preparation:

Action: Dissolve 10 mg of Dapsone API in 10 mL of Methanol:Water (50:50, v/v) to yield a 1

mg/mL stock. Sonicate for 5 minutes.

Causality: Methanol is required to fully solubilize the lipophilic chlorophenyl moiety of

Impurity E, while the aqueous fraction ensures the sample solvent is compatible with the

initial highly-aqueous conditions of the reversed-phase mobile phase, preventing peak

distortion (solvent effect).

2. Chromatographic Separation (RP-HPLC):

Action: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm particle size) maintained at 35

°C. Use a gradient elution of Mobile Phase A (0.1% Formic acid in HPLC-grade water) and

Mobile Phase B (0.1% Formic acid in Acetonitrile).

Causality: The C18 stationary phase discriminates molecules based on hydrophobicity. The

substitution of an amino group (in Dapsone) with a chlorine atom (in Impurity E) significantly

increases the molecule's partition coefficient (logP). Consequently, Impurity E exhibits

stronger hydrophobic interactions with the C18 alkyl chains and elutes later than the

Dapsone API, ensuring baseline separation.

3. Mass Spectrometry Detection (ESI-MS/MS):

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

Monitor the transition of the protonated precursor ion [M+H]+ at m/z 268.

Causality: The primary aniline group is highly susceptible to protonation. The addition of

0.1% formic acid in the mobile phase acts as an abundant proton donor, maximizing

ionization efficiency and lowering the limit of detection (LOD) to trace impurity levels.

4. System Suitability and Self-Validation:

Action: Prior to sample analysis, inject a resolution mixture containing 1 µg/mL of both

Dapsone and Impurity E. The analytical run is only valid if the chromatographic resolution (
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Rs​) between the two peaks is ≥2.0 .

Causality: Enforcing an Rs​≥2.0 guarantees that the massive API peak (Dapsone) does not

tail into and obscure the trace impurity peak. This self-validating step ensures quantitative

trustworthiness and prevents false-negative quality control results.

Conclusion
The physicochemical profile of 4-aminophenyl 4-chlorophenyl sulfone dictates both its

biological efficacy as a DHPS inhibitor and its analytical behavior. By leveraging its specific

molecular weight, melting point, and hydrophobic characteristics, researchers can design

robust, self-validating LC-MS/MS workflows. These protocols are essential for ensuring the

purity of sulfonamide antibiotics and advancing the development of novel antimetabolite

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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